
trans-1-Boc-3-amino-4-hydroxypyrrolidine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-1-Boc-3-amino-4-hydroxypyrrolidine hydrochloride: is a chemical compound with the molecular formula C9H18N2O3·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group, which is commonly used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Boc-3-amino-4-hydroxypyrrolidine hydrochloride typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using a Boc protecting group. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Pyrrolidine Ring: The protected amine is then subjected to cyclization reactions to form the pyrrolidine ring. This can be done using various methods, including intramolecular cyclization or ring-closing metathesis.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced through selective oxidation or hydroxylation reactions.
Formation of the Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of trans-1-Boc-3-amino-4-hydroxypyrrolidine hydrochloride follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in trans-1-Boc-3-amino-4-hydroxypyrrolidine hydrochloride can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reaction conditions.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Building Block: trans-1-Boc-3-amino-4-hydroxypyrrolidine hydrochloride is used as a building block in the synthesis of complex organic molecules.
Protecting Group Chemistry: The Boc group is widely used in peptide synthesis to protect amino groups.
Biology:
Enzyme Inhibitors: The compound is used in the design and synthesis of enzyme inhibitors.
Drug Development: It serves as a precursor in the synthesis of pharmaceutical compounds.
Medicine:
Therapeutic Agents: The compound is explored for its potential therapeutic properties, including its use in the treatment of various diseases.
Industry:
Chemical Manufacturing: It is used in the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of trans-1-Boc-3-amino-4-hydroxypyrrolidine hydrochloride depends on its specific application. In general, the compound interacts with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The Boc group provides stability and protection during chemical reactions, ensuring selective interactions with the target molecules.
Comparison with Similar Compounds
- trans-3-Amino-1-Boc-4-hydroxypyrrolidine
- tert-butyl (3R,4R)-3-amino-4-hydroxy-1-pyrrolidinecarboxylate
Comparison:
- Structural Differences: While similar in structure, these compounds may differ in the position of functional groups or the presence of additional substituents.
- Reactivity: The presence of different functional groups can influence the reactivity and chemical behavior of these compounds.
- Applications: Each compound may have unique applications based on its specific chemical properties.
Properties
Molecular Formula |
C9H19ClN2O3 |
|---|---|
Molecular Weight |
238.71 g/mol |
IUPAC Name |
tert-butyl (3R,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H18N2O3.ClH/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11;/h6-7,12H,4-5,10H2,1-3H3;1H/t6-,7-;/m1./s1 |
InChI Key |
RTJTVYMOCPYEAG-ZJLYAJKPSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)N.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


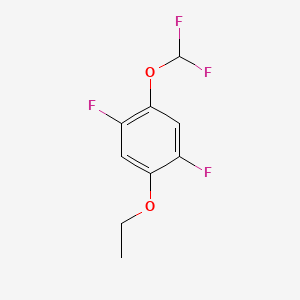
![6,8-Dioxabicyclo[3.2.1]octan-3-ol](/img/structure/B14043062.png)
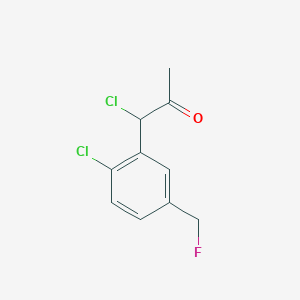
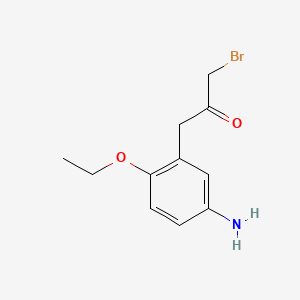

![2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-enyl-1H-purine-6,8-dione](/img/structure/B14043090.png)
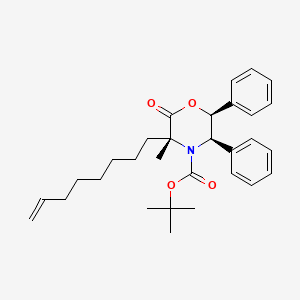
![Ethyl 3-amino-5-bromothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B14043107.png)

![[(Z)-[phenyl(pyridin-2-yl)methylidene]amino]thiourea](/img/structure/B14043124.png)
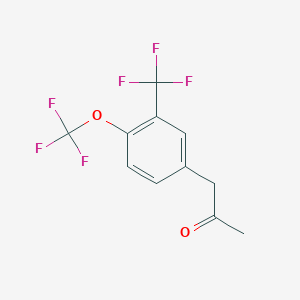

![rel-7-(tert-Butyl) 4-ethyl (4S,4aR,9aS)-1-oxodecahydro-7H-pyrido[3,4-d]azepine-4,7-dicarboxylate](/img/structure/B14043141.png)

